

Application Notes and Protocols: Synergistic Use of Pilabactam Sodium with Meropenem

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Compound of Interest		
Compound Name:	Pilabactam sodium	
Cat. No.:	B10831553	Get Quote

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Introduction

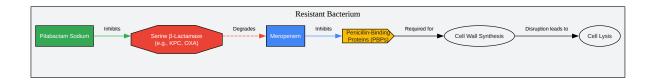
The rise of carbapenem-resistant Gram-negative bacteria presents a significant challenge to global public health. Meropenem, a broad-spectrum carbapenem antibiotic, is a last-resort treatment for many serious infections. However, its efficacy is threatened by the production of β -lactamase enzymes, which hydrolyze the antibiotic's core β -lactam ring, rendering it inactive. **Pilabactam sodium** (formerly ANT3310) is a novel, broad-spectrum covalent serine β -lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[1][2][3][4] When used in combination with meropenem, **Pilabactam sodium** protects meropenem from degradation by a wide range of serine β -lactamases, restoring its activity against many carbapenem-resistant bacterial strains.[1][4][5] These application notes provide a summary of the mechanism of action, quantitative data on the synergistic effects, and detailed protocols for evaluating the combination of **Pilabactam sodium** and meropenem.

Mechanism of Action

The synergistic relationship between **Pilabactam sodium** and meropenem is based on their complementary mechanisms of action. Meropenem inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan. This disruption of cell wall integrity leads to bacterial cell death.



In resistant bacteria, serine β -lactamases (such as KPC, OXA, CTX-M, and AmpC) hydrolyze meropenem, preventing it from reaching its PBP targets. **Pilabactam sodium** acts as a "suicide inhibitor" by covalently binding to the active site of these serine β -lactamases, rendering them inactive.[1] This inhibition protects meropenem from degradation, allowing it to effectively bind to PBPs and exert its bactericidal activity.



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Mechanism of Synergistic Action

Quantitative Data

The combination of **Pilabactam sodium** and meropenem has demonstrated significant potentiation of meropenem's activity against a wide range of carbapenem-resistant pathogens.

In Vitro Inhibitory Activity of Pilabactam Sodium

Pilabactam is a potent inhibitor of a variety of clinically relevant serine β -lactamases.



β-Lactamase Target	IC50 Range (nM)[1]
AmpC	1 - 175
CTX-M-15	1 - 175
TEM-1	1 - 175
OXA-48	1 - 175
OXA-23	1 - 175
KPC-2	1 - 175

Synergistic Activity of Meropenem in Combination with Pilabactam Sodium

The addition of **Pilabactam sodium** at a fixed concentration significantly reduces the Minimum Inhibitory Concentration (MIC) of meropenem required to inhibit the growth of carbapenem-resistant bacteria.

Bacterial Group	Meropenem MIC90 (μg/mL) [4][5][6]	Meropenem + Pilabactam (8 μg/mL) MIC90 (μg/mL)[4] [5][6]
OXA-producing CRE	>32	0.25
KPC-producing CRE	>32	0.5
Acinetobacter baumannii	≥32	4

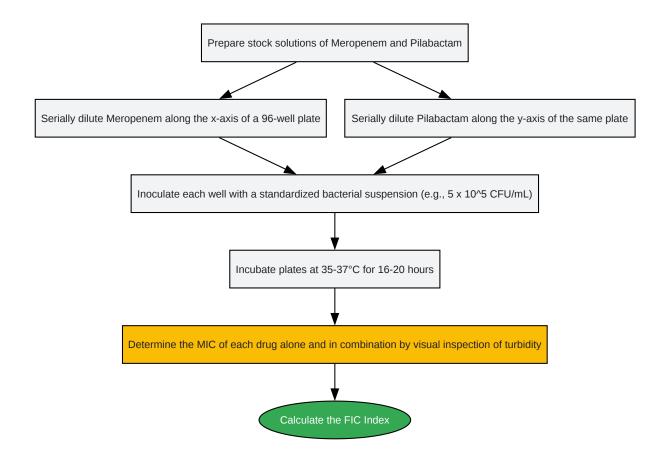
Experimental Protocols

To evaluate the synergistic activity of **Pilabactam sodium** and meropenem, the following in vitro methods are recommended.

Checkerboard Assay Protocol

The checkerboard assay is a standard method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.





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Checkerboard Assay Workflow

Materials:

- Pilabactam sodium
- Meropenem
- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- · Bacterial culture of the test organism



- Sterile pipette tips and multichannel pipettes
- Incubator

Procedure:

- Preparation of Antibiotic Solutions: Prepare stock solutions of meropenem and Pilabactam sodium in a suitable solvent (e.g., sterile water or DMSO) at a concentration that is at least 10 times the highest concentration to be tested.
- Plate Setup:
 - Along the x-axis of a 96-well plate, perform serial twofold dilutions of meropenem in CAMHB.
 - Along the y-axis, perform serial twofold dilutions of **Pilabactam sodium** in CAMHB.
 - The result is a matrix of wells containing various concentrations of both drugs.
 - Include control wells with each drug alone, as well as a growth control well (no drug) and a sterility control well (no bacteria).
- Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
 Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵
 CFU/mL in each well.
- Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.
- Incubation: Incubate the plates at 35-37°C for 16-20 hours.
- Reading Results: After incubation, determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
- Calculation of FIC Index:
 - FIC of Meropenem = (MIC of Meropenem in combination) / (MIC of Meropenem alone)



- FIC of Pilabactam = (MIC of Pilabactam in combination) / (MIC of Pilabactam alone)
- FIC Index (FICI) = FIC of Meropenem + FIC of Pilabactam

Interpretation of FICI:

• Synergy: FICI ≤ 0.5

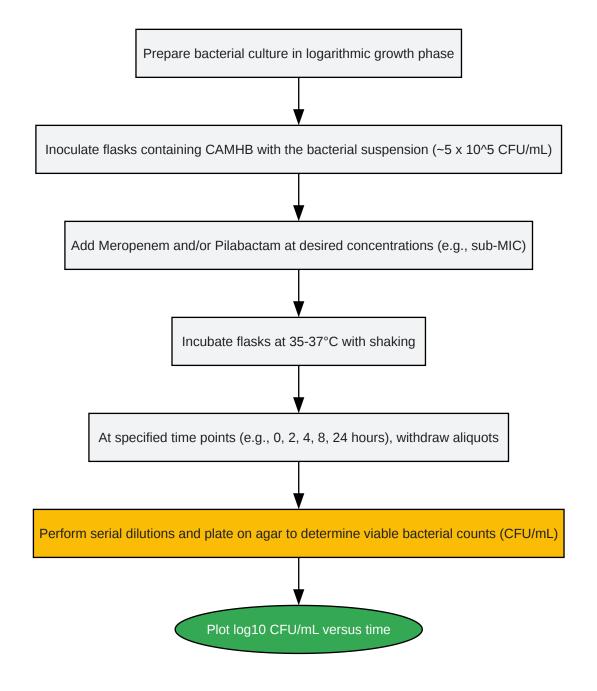
• Additive/Indifference: 0.5 < FICI ≤ 4

• Antagonism: FICI > 4

Time-Kill Assay Protocol

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of an antibiotic combination over time.





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Time-Kill Assay Workflow

Materials:

- Pilabactam sodium
- Meropenem
- Flasks with CAMHB



- Bacterial culture of the test organism
- Shaking incubator
- Agar plates (e.g., Mueller-Hinton Agar)
- Sterile saline or PBS for dilutions

Procedure:

- Inoculum Preparation: Grow the test organism in CAMHB to the early to mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5 x 10^5 CFU/mL.
- Test Conditions: Prepare flasks with CAMHB containing:
 - No antibiotic (growth control)
 - Meropenem alone (at a relevant concentration, e.g., 0.5x or 1x MIC)
 - Pilabactam sodium alone (at a fixed concentration)
 - Meropenem and Pilabactam sodium in combination
- Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension and incubate at 35-37°C with continuous shaking.
- Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
- Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
 Plate a known volume of each dilution onto agar plates.
- Incubation and Colony Counting: Incubate the agar plates at 35-37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.
- Data Analysis: Plot the log10 CFU/mL against time for each test condition.



Interpretation:

- Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
- Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

The combination of **Pilabactam sodium** with meropenem represents a promising strategy to combat infections caused by carbapenem-resistant Gram-negative pathogens that produce serine β -lactamases. The data strongly support the synergistic interaction between these two compounds, with Pilabactam effectively restoring the potent bactericidal activity of meropenem. The provided protocols offer a framework for researchers to further investigate and characterize this synergy in their own laboratories.

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